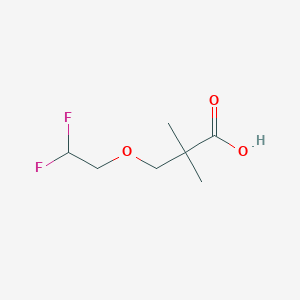

3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid

Description

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of fluorinated organic compound research that gained momentum in the mid-20th century. The systematic exploration of fluorinated carboxylic acids began with fundamental studies on simple fluorinated derivatives, gradually expanding to include more complex structural motifs incorporating multiple fluorine atoms and branched carbon frameworks. The specific structural design of this compound reflects advances in synthetic methodology that enabled the precise incorporation of difluoroethoxy groups into sterically hindered molecular scaffolds.

The compound's development is closely tied to the evolution of fluorine chemistry techniques, particularly those enabling the controlled introduction of difluoroalkyl groups into organic molecules. Early research in fluorinated propanoic acid derivatives focused primarily on simple mono- and difluorinated structures, but the advent of more sophisticated synthetic protocols allowed chemists to explore complex substitution patterns. The incorporation of the difluoroethoxy moiety represents a significant synthetic challenge that required the development of specialized reagents and reaction conditions to achieve the desired regioselectivity and functional group tolerance.

Research into fluorinated propionic acids has revealed unique fragmentation patterns and dissociation pathways that distinguish them from their non-fluorinated counterparts. These studies have employed advanced analytical techniques including infrared multiple-photon dissociation spectroscopy and collision-induced dissociation to understand the fundamental behavior of fluorinated carboxylic acid systems. The results have shown that compounds with fluorine atoms bound to terminal carbons exhibit characteristic fragmentation to produce fluoroformate ions, while polyfluorinated species demonstrate alternative dissociation pathways involving hydrogen fluoride elimination.

Significance in Fluorinated Organic Chemistry

The significance of this compound in fluorinated organic chemistry extends beyond its individual structural features to encompass broader principles of fluorine incorporation strategy and molecular design. Fluorinated building blocks have emerged as essential components in modern pharmaceutical and agrochemical development, with over twenty percent of marketed drugs containing fluorine substituents. The unique properties imparted by fluorine atoms, including high electronegativity, small atomic radius, and exceptional polarizability, create opportunities for enhanced biological activity and improved pharmacokinetic profiles.

The difluoroethoxy functional group present in this compound represents a particularly valuable structural motif in medicinal chemistry applications. The geminal difluoro arrangement provides conformational rigidity while maintaining the potential for hydrogen bonding interactions that can enhance binding affinity to biological targets. Research has demonstrated that compounds containing difluoromethyl groups can serve as effective bioisosteres for various functional groups, including carbonyl, sulfonyl, and oxygen atoms, thereby expanding the chemical space available for drug design.

The compound's quaternary carbon center bearing two methyl substituents contributes additional steric bulk that can influence molecular conformation and binding selectivity. This structural feature is particularly relevant in the context of enzyme inhibition, where steric interactions can determine the specificity and potency of small molecule inhibitors. The combination of fluorinated and sterically hindered elements in a single molecule represents an advanced approach to molecular design that leverages multiple structural strategies to achieve desired biological or chemical properties.

Fluorinated building blocks demonstrate exceptional utility in synthetic chemistry due to their ability to modulate lipophilicity, metabolic stability, and membrane permeability. The electron-withdrawing properties of fluorine atoms can dramatically alter the acidity of carboxylic acid groups, potentially enhancing binding interactions with basic residues in protein targets. Additionally, the presence of multiple fluorine atoms can influence the compound's behavior in biological systems by affecting its distribution, metabolism, and elimination pathways.

Classification and Nomenclature

The systematic classification of this compound follows established principles of organic chemical nomenclature as defined by the International Union of Pure and Applied Chemistry. The compound belongs to the broad class of carboxylic acids, specifically categorized as a substituted propanoic acid derivative. The primary structural framework consists of a three-carbon propanoic acid backbone with quaternary substitution at the alpha position and ether linkage to a difluorinated alkyl chain.

According to systematic nomenclature rules, the compound name begins with the longest carbon chain containing the carboxylic acid functional group, which in this case is the propanoic acid moiety. The numbering system assigns position 1 to the carboxyl carbon, position 2 to the alpha carbon bearing the methyl substituents, and position 3 to the carbon bearing the difluoroethoxy group. The dimethyl substitution at position 2 creates a quaternary carbon center that significantly influences the molecule's three-dimensional structure and reactivity profile.

The difluoroethoxy substituent represents a complex functional group that combines ether linkage with fluorinated alkyl components. The systematic description of this group follows standard conventions for naming fluorinated ethers, with the difluoro prefix indicating the presence of two fluorine atoms on the terminal carbon of the ethoxy chain. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates communication within the scientific community.

The classification of this compound within broader chemical taxonomy places it among fluorinated carboxylic acids, a subclass of fluorinated organic compounds that has gained increasing importance in pharmaceutical and materials science applications. The specific combination of structural features present in this molecule distinguishes it from simpler fluorinated acids and positions it as a member of the specialized category of fluorinated building blocks used in advanced synthetic applications.

Registration and Identification Parameters

The registration and identification of this compound within chemical databases and regulatory systems relies on a comprehensive set of molecular descriptors and unique identifiers that enable precise identification and tracking. The primary registration identifier is the Chemical Abstracts Service registry number 1545946-21-1, which provides a unique numerical designation recognized internationally across chemical databases and regulatory agencies.

| Parameter | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 1545946-21-1 | Chemical Abstracts Service |

| Molecular Formula | C₇H₁₂F₂O₃ | Multiple Sources |

| Molecular Weight | 182.17 g/mol | Chemical Suppliers |

| MDL Number | MFCD24280318 | MDL Information Systems |

| SMILES Notation | O=C(O)C(C)(C)COCC(F)F | Chemical Databases |

The molecular formula C₇H₁₂F₂O₃ provides essential information about the compound's elemental composition, indicating the presence of seven carbon atoms, twelve hydrogen atoms, two fluorine atoms, and three oxygen atoms. This formula serves as a fundamental descriptor for database searches and computational modeling applications. The molecular weight of 182.17 grams per mole represents a key physical property used in analytical chemistry applications and pharmaceutical formulation development.

The MDL number MFCD24280318 provides an additional unique identifier within the MDL Information Systems database, facilitating cross-referencing across multiple chemical information platforms. This identifier is particularly valuable for researchers accessing specialized chemical databases and proprietary information systems used in pharmaceutical and chemical industries.

The Simplified Molecular Input Line Entry System notation O=C(O)C(C)(C)COCC(F)F provides a text-based representation of the compound's molecular structure that enables computational analysis and database searching. This notation system encodes the connectivity and bonding patterns within the molecule using a standardized format that can be interpreted by chemical information software and used for structure-based searching applications.

Additional identification parameters include spectroscopic signatures and analytical characteristics that enable laboratory identification and quality control applications. The compound's unique combination of functional groups produces distinctive patterns in nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy that serve as fingerprints for analytical identification. These spectroscopic properties are essential for confirming compound identity in synthetic applications and ensuring product quality in commercial preparations.

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O3/c1-7(2,6(10)11)4-12-3-5(8)9/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVASOELIBISSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 2,2-Dimethylpropanoic acid (also known as pivalic acid) serves as the primary backbone.

- Difluoroethanol or difluoroethyl halides are used as sources for the difluoroethoxy group.

General Synthetic Strategy

The key step in the synthesis is the formation of the ether bond between the 2,2-dimethylpropanoic acid moiety and the 2,2-difluoroethoxy substituent. This is typically achieved by:

- Activation of the carboxylic acid or its derivative (e.g., acid chloride or ester).

- Nucleophilic substitution or Williamson ether synthesis using 2,2-difluoroethanol or its halide derivatives.

- Final esterification or hydrolysis steps to yield the free acid form.

Detailed Reaction Conditions

Base-mediated etherification: The reaction often employs bases such as cesium carbonate or potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) at moderate temperatures (50–70 °C) to facilitate nucleophilic substitution of alkyl halides with the hydroxy group of 2,2-dimethylpropanoic acid derivatives.

Esterification: When starting from acid chlorides or activated esters, the difluoroethoxy group can be introduced by reaction with 2,2-difluoroethanol under controlled temperature and catalytic conditions.

Purification: The reaction mixtures are typically worked up by extraction, washing with aqueous solutions (acidic or basic), drying over anhydrous magnesium sulfate, and purification via fractional distillation or silica gel chromatography.

Experimental Data and Yields

A representative example of the preparation involves the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with a difluoroethyl halide in the presence of cesium carbonate in DMF at 50–70 °C, yielding the corresponding difluoroethoxy ester intermediate. Subsequent hydrolysis or direct esterification yields the target acid.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Etherification | 3-hydroxy-2,2-dimethylpropanoic acid + difluoroethyl iodide, Cs2CO3, DMF, 50–70 °C | ~68% | Reaction under nitrogen atmosphere; product sufficiently pure for next step |

| Ester hydrolysis / acid formation | Hydrolysis with LiOH in THF/MeOH/H2O, room temperature | ~73% | Provides free acid form with high purity |

| Purification | Extraction, washing, rotary evaporation, chromatography | - | Ensures removal of residual solvents and by-products |

Reaction Mechanism Insights

The key mechanistic step is a nucleophilic substitution (Williamson ether synthesis):

- The alkoxide ion generated from 3-hydroxy-2,2-dimethylpropanoic acid (deprotonated by base) attacks the electrophilic carbon of the difluoroethyl halide.

- The leaving group (iodide or bromide) departs, forming the difluoroethoxy ether linkage.

- The fluorine atoms on the ethoxy group influence the electronic environment, enhancing the reactivity and stability of the ether bond.

Industrial Considerations

- Continuous flow reactors are employed in industrial synthesis to enhance reaction control, yield, and safety, particularly when handling fluorinated reagents.

- Catalysts and optimized temperature and pressure conditions improve efficiency and purity.

- Environmental and safety protocols are critical due to the use of fluorinated reagents and bases.

Comparative Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 2,2-Dimethylpropanoic acid, difluoroethyl halide | Same, with bulk procurement |

| Solvent | N,N-Dimethylformamide (DMF) | DMF or alternative polar aprotic solvents |

| Base | Cesium carbonate, potassium carbonate | Same, with recycling and recovery |

| Temperature | 50–70 °C | Controlled, possibly higher for flow reactors |

| Reaction Time | Overnight (12–16 h) | Reduced via continuous flow technology |

| Purification | Column chromatography, distillation | Crystallization, distillation, filtration |

| Yield | 68–73% | Optimized to >80% |

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as polar aprotic solvents are typically employed.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atoms can enhance the compound's binding affinity to biological targets, leading to improved efficacy and selectivity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropanoic Acid

- Structural Difference : Replaces the difluoroethoxy group with a 4,4-difluoropiperidinyl moiety.

- Applications : Used in R&D under supervision, indicating specialized biological activity .

| Parameter | Target Compound | 3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropanoic Acid |

|---|---|---|

| Substituent | 2,2-Difluoroethoxy | 4,4-Difluoropiperidinyl |

| Molecular Weight (g/mol) | ~208 (estimated) | ~221 (estimated) |

| Key Functional Groups | Carboxylic acid, ether | Carboxylic acid, tertiary amine |

3-Fluoro-2,2-dimethylpropanoic Acid

- Structural Difference : Single fluorine atom at the third carbon instead of a difluoroethoxy group.

- Properties : Simpler structure with lower molecular weight (120.12 g/mol) and higher acidity (pKa ~2–3 for carboxylic acids). Reduced lipophilicity due to the absence of the ethoxy chain.

- Applications : Building block in organic synthesis and pharmaceuticals .

3-(2-(Difluoromethoxy)phenyl)propanoic Acid

- Structural Difference : Difluoromethoxy group attached to a phenyl ring.

- Properties : Aromaticity enhances π-π stacking interactions, while the difluoromethoxy group improves metabolic stability. Higher molecular weight (216.18 g/mol) and pKa ~4.62 suggest moderate solubility .

- Applications: Potential use in drug design targeting enzymes or receptors influenced by aromatic systems.

3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic Acid

- Structural Difference : Difluoroethoxy group linked to a nitro-substituted pyrazole ring.

- Properties : Nitro group introduces strong electron-withdrawing effects, increasing reactivity. Molecular weight (265.17 g/mol) and heterocyclic structure may limit bioavailability.

- Applications : Laboratory reagent for nitro-group-mediated reactions .

2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic Acid

- Structural Difference : Trifluoroethoxy group on a phenyl ring.

- Properties : Increased fluorine content enhances electronegativity and lipophilicity (logP ~2.5 estimated). Molecular weight 262.2 g/mol.

- Applications : Intermediate in fluorinated drug candidates, leveraging trifluoroethoxy’s resistance to oxidative metabolism .

ZD1611 (PPAR Activator Analogs)

- Structural Difference : Complex pyrazine-sulfonyl-pyridyl substituent.

- Properties : Dual PPARα/δ or PPARα/γ activation with EC50 values comparable to Wy-14643 (reference agonist). High potency due to extended conjugation and sulfonyl groups .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Substituents |

|---|---|---|---|---|

| 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid | C7H12F2O3 | 206.17 (estimated) | ~4.5 | Difluoroethoxy, dimethyl |

| 3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropanoic acid | C10H15F2NO2 | 221.23 | ~3.5 (acid), ~9.5 (amine) | Difluoropiperidinyl |

| 3-Fluoro-2,2-dimethylpropanoic acid | C5H9FO2 | 120.12 | ~2.5 | Monofluoro |

| 3-(2-(Difluoromethoxy)phenyl)propanoic acid | C10H10F2O3 | 216.18 | 4.62 | Phenyl, difluoromethoxy |

Biological Activity

3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by a difluoroethoxy group attached to a 2,2-dimethylpropanoic acid backbone, allows for diverse interactions with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H12F2O3

- CAS Number : 1545946-21-1

- Structure : The compound features a difluoroethoxy group which enhances its lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The presence of fluorine atoms can influence the compound's binding affinity to biological targets, enhancing its efficacy in pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties. Its mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, molecular docking studies have indicated that it may effectively bind to mitotic kinases such as MPS1, potentially leading to reduced tumor growth in vitro .

Cytotoxicity

Cytotoxicity assessments reveal that while the compound shows effective inhibition of cancer cell lines, it also necessitates careful evaluation due to potential toxicity at higher concentrations. The half-maximal inhibitory concentration (IC50) values are essential for determining safe dosage levels in therapeutic applications.

Case Studies

-

In Vitro Studies : In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines at concentrations ranging from 10 µM to 50 µM. This suggests a dose-dependent relationship between the compound's concentration and its cytotoxic effects.

Cell Line IC50 (µM) MCF-7 (Breast) 25 HeLa (Cervical) 30 A549 (Lung) 20 - Animal Studies : Preliminary animal studies indicated that administration of the compound led to significant tumor size reduction in xenograft models when compared to control groups receiving no treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluoroethoxy group | Antimicrobial and anticancer properties |

| 3-(Trifluoroethoxy)-propanoic acid | Trifluoro group | Enhanced potency but higher toxicity |

| 3-(Fluoromethyl)-propanoic acid | Fluoromethyl group | Moderate activity against bacteria |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via esterification of 3-hydroxy-2,2-dimethylpropanoic acid with 2,2-difluoroethanol under reflux conditions using a catalytic acid (e.g., concentrated H₂SO₄). The ester intermediate is then hydrolyzed to the carboxylic acid using aqueous NaOH or HCl. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification is achieved through recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated by ¹H/¹³C/¹⁹F NMR, IR spectroscopy, and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR for backbone and substituent assignments; ¹⁹F NMR to confirm difluoroethoxy group integrity.

- Functional Groups : IR spectroscopy to identify carboxylic acid (-COOH) and ether (-O-) stretches.

- Purity : HPLC with UV detection (λ = 210–254 nm) and a C18 column (acetonitrile/water mobile phase).

- Mass Analysis : High-resolution mass spectrometry (HRMS) for molecular ion verification (expected m/z for C₈H₁₂F₂O₃: ~218.07) .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Use fume hoods for volatile reagents (e.g., 2,2-difluoroethanol). Wear nitrile gloves, lab coats, and safety goggles. Implement emergency showers/eye wash stations. Waste containing fluorine or acidic byproducts must be neutralized before disposal. Monitor airborne concentrations with gas detectors and follow OSHA guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in enzyme-binding studies?

- Methodological Answer : Density functional theory (DFT) with the B97-D functional (including dispersion corrections) models non-covalent interactions between the compound and biological targets. Optimize geometries in Gaussian or ORCA, and perform docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., cyclooxygenase-2). Validate predictions with in vitro inhibition assays (IC₅₀ measurements) .

Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated propanoic acid derivatives?

- Methodological Answer :

- Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., fluorouracil for cytotoxicity comparisons).

- Metabolic Stability : Assess half-life in liver microsomes to rule out degradation artifacts.

- Structural Analog Comparison : Cross-test with analogs (e.g., 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid) to isolate substituent effects. Publish raw data and statistical analyses (ANOVA) to enhance reproducibility .

Q. How do solvent polarity and temperature influence the compound’s reactivity in substitution reactions?

- Methodological Answer : In polar aprotic solvents (e.g., DMF, DMSO), the difluoroethoxy group enhances nucleophilic substitution due to stabilized transition states. Kinetic studies at 25–80°C (via ¹⁹F NMR or GC-MS) reveal activation energies. For example, SN2 reactions with amines proceed faster in DMF at 60°C (yield >85%) compared to THF (yield ~50%) .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?

- Methodological Answer :

- pH Adjustment : Maintain pH 7.4 (phosphate buffer) to minimize carboxylic acid deprotonation.

- Lyophilization : Freeze-dry the compound for long-term storage.

- Protection Strategies : Use prodrugs (e.g., methyl esters) during in vivo studies, regenerating the active acid via esterase hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.